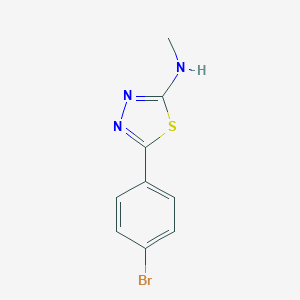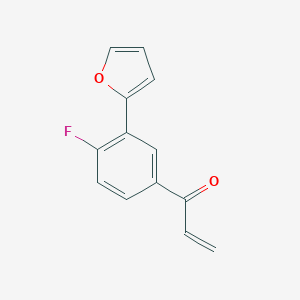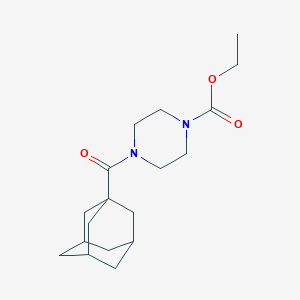
4-Allylbenzol-1,2-diol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hydroxychavicol hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Medizin: Untersucht wegen seiner potenziellen krebshemmenden Eigenschaften, insbesondere bei der Behandlung von chronisch-myeloischer Leukämie, Prostatakrebs und Darmkrebs.
5. Wirkmechanismus
Hydroxychavicol entfaltet seine Wirkungen durch verschiedene Mechanismen:
Antibakteriell und Antifungal: Die Verbindung stört die Zellmembranintegrität von Bakterien und Pilzen, was zum Zelltod führt.
Krebshemmend: Hydroxychavicol induziert Apoptose in Krebszellen, indem es das mitochondriale Membranpotential moduliert und Signalwege wie c-Jun N-terminale Kinase und Mitogen-aktivierte Proteinkinase aktiviert.
Wirkmechanismus
Target of Action
The primary targets of 4-Allylbenzene-1,2-diol are various plant pathogens, including Xanthomonas oryzae pathovar oryzae (Xoo) , X. axonopodis pv. citri (Xac) , X. oryzae pv. oryzicola (Xoc) , and X. campestris pv. mangiferaeindicae (Xcm) . These bacteria are responsible for various plant diseases, affecting crop yield and quality.
Mode of Action
4-Allylbenzene-1,2-diol interacts with its targets by damaging the integrity of the bacterial cell membrane and increasing cell membrane permeability . This disruption of the cell membrane structure inhibits the growth of the bacteria, thereby exerting its antibacterial effects .
Biochemical Pathways
It is known that the compound prevents the formation of pathogenicity-related biofilms in xoo . This limits the movement of Xoo and reduces the production of extracellular polysaccharides (EPS) in Xoo , which are crucial for the bacteria’s survival and virulence.
Result of Action
4-Allylbenzene-1,2-diol has been shown to have strong antibacterial activity against its target pathogens . It inhibits the growth of all tested strains to varying degrees . In particular, it has been shown to exert an excellent protective effect against Xoo, with a controlled efficacy reaching 72.73% at 4 MIC .
Biochemische Analyse
Biochemical Properties
4-Allylbenzene-1,2-diol has been shown to interact with various biomolecules in biochemical reactions . It has strong antibacterial activity and can inhibit the growth of all tested strains to different degrees
Cellular Effects
4-Allylbenzene-1,2-diol has been shown to have significant effects on cellular processes . It damages the integrity of the cell membrane and increases cell membrane permeability . This suggests that 4-Allylbenzene-1,2-diol influences cell function by disrupting the normal structure and function of the cell membrane.
Molecular Mechanism
It is known that it exerts its effects at the molecular level, likely through binding interactions with biomolecules and possibly through enzyme inhibition or activation
Temporal Effects in Laboratory Settings
In laboratory settings, 4-Allylbenzene-1,2-diol has been shown to exert its effects over time . It has been observed to inhibit the growth of all tested strains to different degrees
Metabolic Pathways
It is known that it has strong antibacterial activity, suggesting that it may interact with enzymes or cofactors in bacterial metabolic pathways
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Hydroxychavicol kann durch verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Allylierung von Brenzkatechin (Benzol-1,2-diol) mit Allylbromid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Aceton oder Dimethylsulfoxid bei erhöhten Temperaturen statt .
Industrielle Produktionsmethoden: Die industrielle Produktion von Hydroxychavicol erfolgt häufig durch Extraktion aus natürlichen Quellen, insbesondere aus Piper betle-Blättern. Die Blätter werden einer Lösungsmittelextraktion mit Chloroform oder Ethanol unterzogen, gefolgt von einer Reinigung mittels chromatographischer Techniken .
Arten von Reaktionen:
Oxidation: Hydroxychavicol unterliegt Oxidationsreaktionen, wobei Chinone und andere oxidierte Derivate gebildet werden.
Substitution: Hydroxychavicol kann an elektrophilen Substitutionsreaktionen teilnehmen, insbesondere am aromatischen Ring.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Wasserstoffperoxid.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Halogene (Chlor, Brom), Salpetersäure.
Hauptprodukte, die gebildet werden:
Oxidation: Chinone, Hydroxychinone.
Reduktion: Dihydroxyderivate.
Substitution: Halogenierte und nitrierte Hydroxychavicol-Derivate.
Vergleich Mit ähnlichen Verbindungen
Hydroxychavicol ist einzigartig aufgrund seiner beiden Hydroxygruppen und seiner Allylkette, die zu seinen starken biologischen Aktivitäten beitragen . Ähnliche Verbindungen umfassen:
Chavicol: Fehlen die Hydroxygruppen, was zu einer geringeren biologischen Aktivität führt.
Eugenol: Enthält eine Methoxygruppe anstelle einer Hydroxygruppe, was zu unterschiedlichen chemischen Eigenschaften und biologischen Aktivitäten führt.
Brenzkatechin: Fehlt die Allylkette, was sich auf seine Reaktivität und biologischen Wirkungen auswirkt.
Hydroxychavicol zeichnet sich durch seine Kombination von Strukturmerkmalen aus, was es zu einer vielseitigen Verbindung mit vielfältigen Anwendungen in verschiedenen Bereichen macht .
Eigenschaften
CAS-Nummer |
1126-61-0 |
|---|---|
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
5-prop-2-enyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H10O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h2,4-6H,1,3,7H2 |
InChI-Schlüssel |
ZMQAAUBTXCXRIC-UHFFFAOYSA-N |
Verunreinigungen |
In addition to safrole, oil of sassafras contains small amounts of eugenol, pinene, phellandrene, sesquiterpene and d-camphor. These are potential impurities in technical safrole. |
SMILES |
C=CCC1=CC(=C(C=C1)O)O |
Kanonische SMILES |
C=CCC1=CC2=C(C=C1)OCO2 |
Aussehen |
Oil |
Siedepunkt |
450 to 453 °F at 760 mmHg (NTP, 1992) 235 °C 232–234 °C |
Color/Form |
Colorless or pale yellow oil Monoclinic crystals Colorless liquid, prisms, or crystals |
Dichte |
1.1 at 68 °F (NTP, 1992) - Denser than water; will sink 1.100 g/cu cm at 20 °C 1.095-1.099 |
Flammpunkt |
208 °F (NTP, 1992) 212 °F (100 °C) (Closed cup) |
melting_point |
52.2 °F (NTP, 1992) 11.2 °C |
Key on ui other cas no. |
1126-61-0 |
Physikalische Beschreibung |
Safrole appears as clear colorless or slightly yellow liquid with the odor of sassafras. Denser than water (density 1.09 g / cm3) and insoluble in water. Hence sinks in water. Obtained from oil of sassafras or oil of camphor. Colorless or slightly yellow liquid with an odor of sassafras; mp ~ 11 deg C; [Merck Index] Colorless or pale yellow liquid or solid; mp = 11.2 deg C; [HSDB] Clear yellow-green liquid; [MSDSonline] Liquid Colourless to slightly yellow liquid; Sasafras aroma |
Piktogramme |
Irritant |
Löslichkeit |
less than 1 mg/mL at 64 °F (NTP, 1992) Insoluble in water Very soluble in ethanol; miscible with ethyl ether, chloroform Soluble in alcohol; slightly soluble in propylene glycol; insoluble in glycerol Practically insoluble to insoluble in water Soluble (in ethanol) |
Synonyme |
2-hydroxychavicol hydroxychavicol |
Dampfdruck |
1 mmHg at 146.8 °F (NTP, 1992) 0.06 [mmHg] Vapor pressure range 1-760 mm Hg in the temperature range 63.8-233.0 °C VP: 1 mm Hg at 63.8 °C 0.0706 mm Hg at 25 °C /Extrapolated/ |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4-Allylbenzene-1,2-diol against bacteria?
A1: Research suggests that 4-Allylbenzene-1,2-diol exerts its antibacterial activity through multiple mechanisms. One key mechanism involves disrupting the integrity of bacterial cell membranes. [, ] This disruption increases cell membrane permeability, leading to leakage of cellular contents and ultimately cell death. Additionally, 4-Allylbenzene-1,2-diol has been shown to inhibit biofilm formation in Xanthomonas oryzae. [] Biofilms are protective layers that bacteria form to enhance their survival and resistance to external stressors, including antimicrobials. By preventing biofilm formation, 4-Allylbenzene-1,2-diol can limit bacterial movement and reduce the production of extracellular polysaccharides, thereby weakening the pathogenicity of bacteria like Xanthomonas oryzae.
Q2: Has 4-Allylbenzene-1,2-diol shown any promising activity against specific diseases?
A2: While not yet in clinical trials, 4-Allylbenzene-1,2-diol has demonstrated promising results against plant pathogens, particularly those affecting economically important crops. In a study by [], 4-Allylbenzene-1,2-diol exhibited strong antibacterial activity against four different Xanthomonas species, known to cause diseases in rice, citrus, and mango. Furthermore, in a pot experiment, 4-Allylbenzene-1,2-diol showed excellent protective effects against Xanthomonas oryzae infection in rice, with efficacy surpassing that of the commercial antibacterial agent kasugamycin. [] This finding highlights its potential as a novel antibacterial agent for controlling plant diseases.
Q3: Beyond its antibacterial effects, are there other potential therapeutic applications being explored for 4-Allylbenzene-1,2-diol?
A3: Yes, research suggests potential applications for 4-Allylbenzene-1,2-diol in combating cancer, specifically bone cancer metastasis. [] Computational studies using molecular docking and molecular dynamics simulations have identified 4-Allylbenzene-1,2-diol as a potential multi-targeting agent, exhibiting favorable interactions with several bone cancer targets. Notably, the compound displayed good stability with matrix metalloproteinases (MMPs), specifically MMP-9 and MMP-2, which are crucial enzymes involved in cancer cell invasion and metastasis. [] Furthermore, in vitro cytotoxicity studies on MG63 bone cancer cell lines confirmed the cytotoxic nature of purified 4-Allylbenzene-1,2-diol. [] While further in vivo validation is needed, these findings point towards a potential therapeutic avenue for 4-Allylbenzene-1,2-diol in targeting bone cancer metastasis.
Q4: What are the sources of 4-Allylbenzene-1,2-diol?
A4: 4-Allylbenzene-1,2-diol can be found in several plant species, with research highlighting its presence in:
- Piper austrosinense: This Chinese endemic plant has been identified as a source of 4-Allylbenzene-1,2-diol, which was successfully isolated and characterized for its antibacterial properties. []
- Piper betle L.: This medicinal plant, specifically its petioles (leaf stalks) and a variety called Pachaikodi, have been reported to contain 4-Allylbenzene-1,2-diol. [, ]
Q5: Are there any known structure-activity relationships for 4-Allylbenzene-1,2-diol derivatives?
A5: Research on synthetic derivatives of 4-Allylbenzene-1,2-diol, particularly for anticancer activity, has provided some insights into structure-activity relationships. A study by [] explored the synthesis and antiproliferative activity of nine different catechol derivatives of safrole, a compound structurally similar to 4-Allylbenzene-1,2-diol. The study found that the presence of specific functional groups significantly influenced the cytotoxicity of these derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). For example, the acetylated derivatives, 4-[3-(acetyloxy)propyl]-1,2-phenylene diacetate and 4-[3-(acetyloxy)propyl]-5-nitro-1,2-phenylene diacetate, exhibited higher cytotoxicity compared to the parent compound safrole and 4-Allylbenzene-1,2-diol. [] These findings suggest that modifications to the basic structure of 4-Allylbenzene-1,2-diol can significantly impact its biological activity, opening avenues for further research into more potent and selective derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)



![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)
![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)


![METHYL (2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B223989.png)
